molecular formula C14H19ClN2O2 B12730135 N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride CAS No. 97111-12-1

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride

Katalognummer: B12730135
CAS-Nummer: 97111-12-1
Molekulargewicht: 282.76 g/mol
InChI-Schlüssel: NUOXTDACHSAFFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropylamino group, a phenyl ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenylacetic acid with cyclopropylamine under controlled conditions to form the cyclopropylamino derivative. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethyl acetate and catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also interfere with cellular pathways by inhibiting or activating key enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride stands out due to its unique cyclopropylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

97111-12-1

Molekularformel

C14H19ClN2O2

Molekulargewicht

282.76 g/mol

IUPAC-Name

N-[4-[2-(cyclopropylamino)propanoyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-9(15-12-7-8-12)14(18)11-3-5-13(6-4-11)16-10(2)17;/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17);1H

InChI-Schlüssel

NUOXTDACHSAFFC-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)NC2CC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.